molecular formula C20H19ClFN3O B2466736 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1185100-23-5

8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2466736
CAS No.: 1185100-23-5
M. Wt: 371.84
InChI Key: LUENWQMMPUBEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic compound that belongs to the class of triazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which includes a triazole ring fused to a decane ring system. The presence of both chlorophenyl and fluorophenyl groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Reagents such as hydrazine and aldehydes are often used under acidic or basic conditions.

    Spirocyclization: The triazole intermediate is then subjected to spirocyclization to form the spirocyclic structure. This step may involve the use of catalysts such as palladium or copper.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The final steps involve the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents include chlorobenzene and fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-BROMOPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
  • 8-[(3-METHOXYPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Uniqueness

The uniqueness of 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

8-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENWQMMPUBEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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